N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide
Vue d'ensemble
Description
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Inhibition of TYK2 has shown promise in the treatment of autoimmune diseases and certain cancers.
Mécanisme D'action
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines that play a key role in the immune response. By inhibiting TYK2, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to enhance the antitumor immune response in preclinical models of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide include clinical trials in patients with autoimmune diseases and certain cancers. In addition, further research is needed to better understand the mechanism of action of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide and its potential for combination therapy with other immunomodulatory agents.
Applications De Recherche Scientifique
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in preclinical models and has shown efficacy in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has shown promise in the treatment of certain cancers, such as melanoma and non-small cell lung cancer, by enhancing the antitumor immune response.
Propriétés
IUPAC Name |
N-[5-(morpholine-4-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(17-6-2-1-3-7-17)23-19-16-18(22(27)25-12-14-28-15-13-25)8-9-20(19)24-10-4-5-11-24/h1-3,6-9,16H,4-5,10-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGMTCDLAYUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.